molecular formula C17H22FNO4 B8214782 1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid

Cat. No.: B8214782
M. Wt: 323.4 g/mol
InChI Key: YNZRZAGLXYDQMF-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl group attached to the piperidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with its target. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar structure but lacks the fluorophenyl group.

    1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)piperidine-3-carboxylic acid: Similar structure with the fluorophenyl group in a different position.

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(11-19,14(20)21)12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZRZAGLXYDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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